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Compound of Interest

Compound Name: N-(2-Bromoethoxy)phthalimide

Cat. No.: B134377 Get Quote

The N-alkylation of phthalimide with 1,2-dibromoethane is a fundamental reaction in organic

synthesis, primarily utilized as a key step in the Gabriel synthesis for the preparation of primary

amines.[1][2] This process allows for the introduction of a protected primary amine group into a

variety of molecules.[3][4] The resulting product, N-(2-bromoethyl)phthalimide, is a versatile

intermediate in the synthesis of pharmaceuticals, agrochemicals, and other biologically active

compounds.[3][4]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[5][6] Initially,

phthalimide is deprotonated by a base, typically potassium hydroxide, to form the potassium

salt of phthalimide.[1][2] This phthalimide anion is a potent nucleophile that subsequently

attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to

form N-(2-bromoethyl)phthalimide.[2][6] The use of a large excess of 1,2-dibromoethane is

crucial to favor the formation of the desired mono-alkylation product and minimize the formation

of the di-substituted byproduct.[3]

Experimental Protocols
The following protocols are based on established procedures for the synthesis of N-(2-

bromoethyl)phthalimide.[7]

Part A: Preparation of Potassium Phthalimide
In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 80 g (0.54 mole)

of phthalimide and 1600 mL of absolute alcohol.
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Gently boil the mixture for approximately 15 minutes, or until no more phthalimide dissolves.

Decant the hot solution into a prepared solution of 30.5 g (0.54 mole) of potassium hydroxide

in a mixture of 30 mL of water and 90 mL of absolute alcohol. A precipitate of potassium

phthalimide will form immediately.

Stir the mixture and cool it to room temperature.

Collect the precipitate by suction filtration.

Repeat the process with a second 80 g portion of phthalimide.

Combine the two crops of crystals and wash with 200 mL of acetone to remove any

unreacted phthalimide.

The yield of air-dried potassium phthalimide is typically between 160–180 g (80–90% of the

theoretical amount).[7]

Part B: N-Alkylation of Potassium Phthalimide with 1,2-
Dibromoethane

In a 1-liter two-necked round-bottomed flask fitted with a mechanical stirrer and a reflux

condenser, place 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-

dibromoethane.[7]

Start the stirrer and heat the mixture in an oil bath maintained at 180–190°C for

approximately 12 hours.[7]

After the reaction is complete, set up the apparatus for distillation and remove the excess

1,2-dibromoethane under reduced pressure.

Extract the crude N-(2-bromoethyl)phthalimide from the potassium bromide byproduct by

refluxing with 300 mL of 98–100% alcohol for about 30 minutes, or until the dark oil is

completely dissolved.[7]

Filter the hot solution by suction to remove the potassium bromide, and wash the salt residue

with a small amount of hot alcohol.
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Distill the alcohol from the filtrate under reduced pressure.

Reflux the dry residue with 500 mL of ligroin (boiling point 60–90°C).

Decant the hot ligroin solution and cool it to 0°C.

Collect the white, crystalline N-(2-bromoethyl)phthalimide by filtration. The yield is typically

125–135 g (61–65% of the theoretical amount).[7]

The product can be recrystallized from dilute alcohol to a melting point of 82–83°C.[7]
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Reactant/Prod
uct

Molar Mass (
g/mol )

Amount (g) Moles Molar Ratio

Part A:

Potassium

Phthalimide

Synthesis

Phthalimide 147.13 160 1.08 1

Potassium

Hydroxide
56.11 61 1.09 1

Potassium

Phthalimide

(Yield)

185.22 160–180 - 80-90%

Part B: N-

Alkylation

Reaction

Potassium

Phthalimide
185.22 150 0.81 1

1,2-

Dibromoethane
187.86 450 2.4 ~3

N-(2-

Bromoethyl)phth

alimide (Yield)

254.09 125–135 - 61-65%

Visualizations
Caption: Workflow for the synthesis of N-(2-bromoethyl)phthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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